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SD-208 as a selective ALK5 kinase inhibitor

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An In-depth Technical Guide to SD-208: A Selective ALK5 Kinase Inhibitor

Introduction

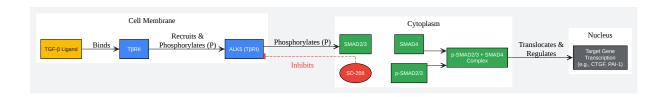
SD-208 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, **SD-208** effectively blocks the canonical TGF- β signaling pathway, which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and immune response.[3] Dysregulation of the TGF- β pathway is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. In cancer, TGF- β can act as a tumor suppressor in the early stages but often switches to a tumor promoter in advanced stages, facilitating invasion, metastasis, and immunosuppression.[4][5] This dual role makes the targeted inhibition of its signaling pathway a compelling therapeutic strategy. This guide provides a comprehensive overview of **SD-208**, detailing its mechanism of action, key experimental findings, and detailed protocols for its use in research settings.

Mechanism of Action

The canonical TGF- β signaling cascade is initiated when a TGF- β ligand binds to the TGF- β type II receptor (T β RII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor, ALK5, which then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][3] These phosphorylated SMADs form a complex with the common mediator SMAD4, which translocates into the nucleus to regulate the transcription of target genes.[4]



SD-208 functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation and subsequent activation of ALK5, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3.[6] This action effectively halts the entire signaling cascade, inhibiting TGF-β-mediated gene expression and cellular responses.[3][4] Studies have shown that **SD-208** is highly selective for ALK5, with over 100-fold greater selectivity for it than for TβRII.[1][2]



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Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of **SD-208**.

Quantitative Data Summary

The efficacy and selectivity of **SD-208** have been quantified across numerous enzymatic and cell-based assays.

Table 1: Kinase Inhibitory Potency of SD-208

This table summarizes the half-maximal inhibitory concentration (IC50) values of **SD-208** against ALK5 and other related kinases, demonstrating its selectivity.



Kinase Target	IC50 Value	Selectivity vs. TβRII	Reference
TGF-βRI (ALK5)	48 nM	>100-fold	[1][2][7]
TGF-βRI (ALK5)	49 nM	>17-fold vs. panel	[8][9]
PKD1	134 nM	-	[6]
PKD2	102 nM	-	[6]
PKD3	132 nM	-	[6]

Note: A separate study identified **SD-208** as a pan-PKD inhibitor.[6][10]

Table 2: In Vitro Efficacy of SD-208 in Cell-Based Assays

This table highlights the effective concentrations of **SD-208** in various cellular models and assays.



Cell Line <i>l</i> Model	Assay	Effect	Effective Concentration	Reference
CCL64 (Mink Lung)	TGF-β-mediated growth inhibition	Inhibition of TGF- β effects	EC50: 0.1 μM	[3][8]
SMA-560 (Murine Glioma)	Cell Migration & Invasion	Strong inhibition	1 μΜ	[1][3]
LN-308 (Human Glioma)	Cell Migration & Invasion	Strong inhibition	1 μΜ	[1][2]
1205Lu (Human Melanoma)	Matrigel Invasion	Inhibition	1 μΜ	[4]
PC-3 (Human Prostate Cancer)	SMAD2 Phosphorylation	Abrogation	1 μΜ	[11]
PANC-1 (Human Pancreatic)	TGF-β-induced Invasion	Inhibition	1 μΜ	[5]
Y-79 (Retinoblastoma)	Cell Proliferation	Inhibition	1-3 μΜ	[12]
SW-48 (Human Colon Adeno.)	Cell Proliferation	No significant reduction	0.5-2 μΜ	[13][14][15]

Table 3: In Vivo Efficacy of SD-208 in Animal Models

This table summarizes key findings from preclinical animal studies investigating the therapeutic potential of **SD-208**.



Animal Model	Disease	Dosage & Administration	Key Outcomes	Reference
Syngeneic VM/Dk Mice	Intracranial SMA- 560 Glioma	1 mg/mL in drinking water (p.o.)	Prolonged median survival (18.6 to 25.1 days)	[1][3]
Nude Mice	Melanoma Bone Metastasis (1205Lu)	60 mg/kg/day (p.o.)	Prevented development of osteolytic lesions; Reduced size of established lesions	[4]
Nude Mice	Prostate Cancer Bone Metastasis (PC-3)	50 mg/kg/day (p.o.)	Decreased osteolysis area by 56% (preventive); Increased median survival	[11]
Nude Mice	Orthotopic Pancreatic Cancer (PANC- 1)	60 mg/kg, twice daily (p.o.)	Reduced primary tumor weight; Decreased incidence of metastasis	[5]
Syngeneic 129S1 Mice	Primary R3T Tumor	60 mg/kg/day (p.o.)	Inhibited primary tumor growth; Reduced lung metastases	[1][2]
Nude Mice	Colon Adenocarcinoma (SW-48)	50 mg/kg/day	No significant reduction in tumor growth	[13][14]

Detailed Experimental Protocols



This section provides standardized methodologies for key experiments involving SD-208.

ALK5 Kinase Assay (for IC50 Determination)

This protocol describes a typical radiometric assay to measure the inhibitory activity of **SD-208** on ALK5 kinase.

Objective: To determine the concentration of SD-208 that inhibits 50% of ALK5 kinase activity.

Materials:

- · Recombinant human ALK5 kinase
- Kinase substrate (e.g., a generic peptide substrate)
- [y-33P]ATP or [y-32P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- SD-208 stock solution (in DMSO)
- 96-well plates
- Phosphoric acid (to stop the reaction)
- Phosphocellulose filter mats or plates
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of SD-208 in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
- In a 96-well plate, add the ALK5 enzyme, the peptide substrate, and the appropriate concentration of **SD-208** or vehicle.
- Initiate the kinase reaction by adding radiolabeled ATP and appropriate cofactors.

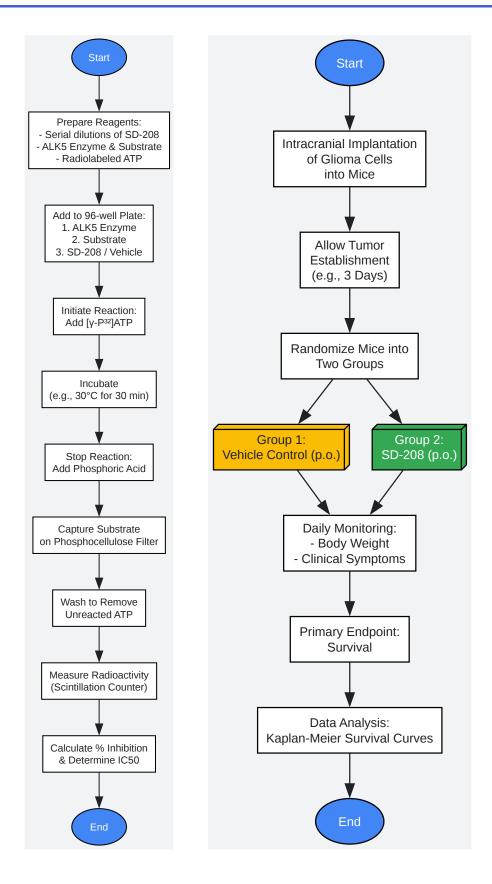
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- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
- Wash the filter plate multiple times with phosphoric acid to remove unreacted ATP.
- Dry the plate and measure the incorporated radioactivity using a microplate scintillation counter.[1]
- Calculate the percentage of kinase inhibition for each SD-208 concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **SD-208** concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.





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